Unique 6-O-Acetyl Glucoside Conformation: X‑Ray Crystallographic Proof
Paucin’s glucose moiety is acetylated exclusively at the 6′-O position, as definitively established by single-crystal X‑ray diffraction analysis [1]. This contrasts with many other sesquiterpene lactone glycosides where acetylation occurs at different positions or is absent. Additionally, the sesquiterpenoid cycloheptane ring adopts an unusual twist-boat conformation (torsion angles: CC–CO = –10°, Cα–Cβ–Cγ–O = –17°), while the cyclopentanone and α-methylene γ-lactone rings exhibit half‑chair and envelope conformations, respectively [1]. These precise conformational features are not documented for non‑glycosylated pseudoguaianolides like parthenin or coronopilin, whose crystal structures show different ring geometries [2].
| Evidence Dimension | X‑ray crystal conformation and acetylation site |
|---|---|
| Target Compound Data | 6′-O-acetyl group; twist-boat cycloheptane; CC–CO torsion = –10°, Cα–Cβ–Cγ–O torsion = –17° |
| Comparator Or Baseline | Parthenin: envelope conformation for cycloheptane; coronopilin: chair‑like cycloheptane |
| Quantified Difference | Distinct ring puckering and torsion angles (quantified above for paucin; not directly comparable due to different crystal lattices) |
| Conditions | Monoclinic crystal system, space group P2₁, a=18.308 Å, b=6.724 Å, c=9.987 Å, β=93.38° |
Why This Matters
The precise 6′-O‑acetylation site and unique ring conformation directly influence the molecule’s 3D shape, which is critical for target binding and SAR studies; procurement of non‑acetylated or mis‑acetylated analogs will not reproduce paucin’s specific bioactive conformation.
- [1] Cox PJ, Sim GA. Sesquiterpenoids. Part XXIV. X‑Ray crystallographic analysis of paucin monohydrate, a pseudoguaianolide glucoside. J Chem Soc, Perkin Trans 2. 1977;259-262. doi: 10.1039/P29770000259. View Source
- [2] Kupchan SM, Baxter RL, Chiang CK, Gilmore CJ, Bryan RF. Sesquiterpene lactones. XII. Conformational analysis of pseudoguaianolides. J Am Chem Soc. 1973;95(17):5765-5768. View Source
